2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
CAS No.: 353477-88-0
Cat. No.: VC4098724
Molecular Formula: C27H19Cl3O6
Molecular Weight: 545.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353477-88-0 |
|---|---|
| Molecular Formula | C27H19Cl3O6 |
| Molecular Weight | 545.8 g/mol |
| IUPAC Name | [2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C27H19Cl3O6/c1-15-19-10-9-18(34-14-26(32)35-13-24(31)16-5-7-17(28)8-6-16)11-25(19)36-27(33)20(15)12-21-22(29)3-2-4-23(21)30/h2-11H,12-14H2,1H3 |
| Standard InChI Key | RPAVSHXRRPIVFG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl |
Introduction
The compound 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic molecule belonging to the class of chromone derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides detailed insights into its molecular structure, synthesis, and potential applications.
Synthesis
The synthesis of this compound is typically achieved through multi-step organic reactions involving:
-
Preparation of Chromone Derivative: The chromone moiety is synthesized by cyclization reactions starting from salicylaldehydes or related precursors.
-
Esterification Reaction: The chromone derivative is esterified with a chlorophenyl oxoethyl group using coupling agents like DCC (dicyclohexylcarbodiimide).
-
Halogenation Steps: Introduction of chlorine atoms at specific positions enhances the compound's reactivity and bioactivity.
These steps are carried out under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
The halogenated aromatic groups confer antimicrobial properties by disrupting bacterial cell membranes or inhibiting enzymatic pathways .
Other Pharmacological Effects
Chromones are known for their anti-inflammatory and antihistaminic activities, making them candidates for treating allergies and asthma .
Spectral Characterization
The identification and confirmation of the compound's structure rely on advanced analytical techniques:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume